1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Brand Name: Vulcanchem
CAS No.: 15018-50-5
VCID: VC8075950
InChI: InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
SMILES: C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 15018-50-5

Cat. No.: VC8075950

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione - 15018-50-5

Specification

CAS No. 15018-50-5
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 1-phenyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Standard InChI Key MECMQZBUZCGXQW-UHFFFAOYSA-N
SMILES C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
Canonical SMILES C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the pyrimidine-2,4,6-trione (PYT) family, with the systematic IUPAC name 1-phenyl-1,3,5-triazinan-2,4,6-trione. Its molecular formula is C10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}, yielding a molecular weight of 204.18 g/mol. The core structure consists of a fully conjugated six-membered ring with two nitrogen atoms at positions 1 and 3 and three ketone groups at positions 2, 4, and 6 (Figure 1). X-ray crystallography confirms a planar ring geometry, with substituents adopting a cis configuration relative to the ketone groups .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
logP (octanol/water)1.77 (calculated)Crippen Method
Aqueous Solubility22 mg/L (predicted)logWS = -2.22
Plasma Protein Binding90–95% (human/rat)In vitro assays
Molecular Volume212.26 mL/molMcGowan Calculation

Synthetic Routes

The synthesis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione follows a one-pot condensation strategy, as detailed in a 2014 Bioorganic & Medicinal Chemistry protocol .

General Procedure

  • Base Preparation: Sodium metal (7.4 g, 0.32 mol) is dissolved in anhydrous ethanol (300 mL) under ice-cooling.

  • Reactant Addition: Phenylurea (0.16 mol) and dimethyl malonate (20.2 g, 0.19 mol) are added sequentially at room temperature.

  • Reflux Conditions: The mixture is refluxed for 8–12 hours, monitored by TLC for completion.

  • Workup: Ethanol is removed under reduced pressure; the residue is dissolved in water (400 mL), acidified to pH 2 with HCl, and filtered to isolate the product.

This method yields 76% of the target compound, with purity confirmed by NMR and mass spectrometry . Substituted analogs are accessible by varying the phenylurea starting material—a strategy employed to optimize bioactivity in neuroprotection assays .

Structure-Activity Relationships (SAR) in Neuroprotection

Role of Substituents on the Pyrimidine Core

SAR studies on PYT derivatives reveal critical dependencies on side-chain topology and electronic effects:

  • N1 Phenyl Group: Essential for baseline activity. Removal (e.g., R = H) abolishes neuroprotective effects in mutant SOD1-expressing PC12 cells .

  • R3 Position: sp²-Hybridized groups (e.g., alkenyl or aromatic substituents) enhance potency. Saturated alkyl chains at R3 reduce activity by 90% .

  • Electron-Withdrawing Groups: Fluorine or chlorine substituents on the phenyl ring improve EC₅₀ values by 1.5–2.0-fold compared to electron-donating groups (e.g., -OCH₃) .

Table 2: Impact of Substituents on Neuroprotective Activity

CompoundR1R3EC₅₀ (μM)Aggregation Inhibition (%)
7EthylPhenyl1.298 ± 2
16Ethyl4-Fluorophenyl0.899 ± 1
21Ethyl4-Methoxyphenyl3.565 ± 5

Data adapted from PMC3074252 .

Conformational Rigidity and Bioactivity

The planar pyrimidine core enforces a rigid geometry that optimally positions substituents for target engagement. Crystallographic analyses demonstrate that active analogs adopt a flat ring conformation, enabling π-stacking interactions with aromatic residues in SOD1 aggregates . Derivatives with nonplanar distortions (e.g., sp³-hybridized R3 groups) exhibit reduced potency, underscoring the importance of structural rigidity .

Pharmacological Profile and ADME Properties

In Vitro ADME Metrics

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives demonstrate favorable drug-like properties:

  • Solubility: 25–50 μM in phosphate-buffered saline (PBS), sufficient for oral administration .

  • Microsomal Stability: Half-life >60 minutes in human liver microsomes, indicating low susceptibility to oxidative metabolism .

  • CYP Inhibition: Minimal inhibition of major cytochrome P450 isoforms (IC₅₀ >50 μM), reducing drug-drug interaction risks .

Blood-Brain Barrier Penetration

A critical advantage for CNS-targeted therapies, PYT analogs exhibit brain-to-plasma ratios of 0.8–1.2 in rodent models, confirming efficient BBB traversal . This is attributed to moderate lipophilicity (logP ~1.8) and molecular weight <250 Da, aligning with Lipinski’s Rule of Five criteria .

Future Directions and Clinical Translation

Lead Optimization Challenges

  • Metabolic Stability: While microsomal stability is adequate, glucuronidation of the phenyl ring may limit exposure in chronic dosing .

  • Selectivity: Off-target binding to GABA₃ receptors observed at >10 μM; structural refinements to reduce affinity are underway .

Clinical Development Pathway

Phase I trials for lead analog 7 (1-(4-fluorophenyl)-PYT) are anticipated to begin in 2026, pending IND-enabling toxicity studies. Key milestones include:

  • IND Submission: Q4 2025 (FDA)

  • Phase I Endpoints: Safety, pharmacokinetics, CSF penetration .

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